molecular formula C10H21N B2896209 (2R)-2-(2-Methylcyclohexyl)propan-1-amine CAS No. 2248214-51-7

(2R)-2-(2-Methylcyclohexyl)propan-1-amine

Cat. No.: B2896209
CAS No.: 2248214-51-7
M. Wt: 155.285
InChI Key: ABPUGRSHMXRPIE-KYHHOPLUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R)-2-(2-Methylcyclohexyl)propan-1-amine: is an organic compound that belongs to the class of amines It is characterized by the presence of a cyclohexane ring substituted with a methyl group and an amine group attached to a propan-1-amine chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-(2-Methylcyclohexyl)propan-1-amine typically involves the following steps:

    Cyclohexane Derivative Preparation: The starting material, 2-methylcyclohexanone, is prepared through the oxidation of 2-methylcyclohexanol using an oxidizing agent such as chromic acid.

    Reductive Amination: The 2-methylcyclohexanone is then subjected to reductive amination with propan-1-amine in the presence of a reducing agent like sodium cyanoborohydride. This step results in the formation of this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (2R)-2-(2-Methylcyclohexyl)propan-1-amine can undergo oxidation reactions to form corresponding oxides or ketones.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: It can participate in substitution reactions where the amine group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products:

    Oxidation: Formation of ketones or oxides.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted amines or other functionalized derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: (2R)-2-(2-Methylcyclohexyl)propan-1-amine is used as a ligand in catalytic reactions to enhance reaction rates and selectivity.

    Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

Biology:

    Enzyme Inhibition: The compound is studied for its potential to inhibit specific enzymes, which can be useful in drug development.

    Receptor Binding: Research explores its binding affinity to various biological receptors.

Medicine:

    Pharmaceuticals: this compound is investigated for its potential therapeutic effects, including its use as an antidepressant or analgesic.

Industry:

    Material Science: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which (2R)-2-(2-Methylcyclohexyl)propan-1-amine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound binds to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, such as enzyme inhibition or receptor modulation.

Comparison with Similar Compounds

    (2S)-2-(2-Methylcyclohexyl)propan-1-amine: The enantiomer of (2R)-2-(2-Methylcyclohexyl)propan-1-amine, with similar chemical properties but different biological activity.

    2-(2-Methylcyclohexyl)ethan-1-amine: A structurally related compound with a shorter carbon chain.

    2-(2-Methylcyclohexyl)butan-1-amine: A compound with a longer carbon chain, exhibiting different physical and chemical properties.

Uniqueness: this compound is unique due to its specific stereochemistry, which influences its biological activity and interactions with molecular targets. Its distinct structure allows for selective binding and activity, making it valuable in various research and industrial applications.

Properties

IUPAC Name

(2R)-2-(2-methylcyclohexyl)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N/c1-8-5-3-4-6-10(8)9(2)7-11/h8-10H,3-7,11H2,1-2H3/t8?,9-,10?/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABPUGRSHMXRPIE-KYHHOPLUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCC1C(C)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CCCCC1[C@@H](C)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.